5-Methoxymethyluridine

Descripción

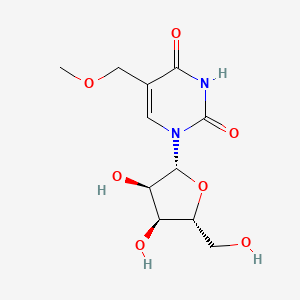

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H16N2O7 |

|---|---|

Peso molecular |

288.25 g/mol |

Nombre IUPAC |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O7/c1-19-4-5-2-13(11(18)12-9(5)17)10-8(16)7(15)6(3-14)20-10/h2,6-8,10,14-16H,3-4H2,1H3,(H,12,17,18)/t6-,7-,8-,10-/m1/s1 |

Clave InChI |

PDXQSLIBLQMPJS-FDDDBJFASA-N |

SMILES isomérico |

COCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

SMILES canónico |

COCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Origen del producto |

United States |

Foundational & Exploratory

The Critical Role of 5-Methoxymethyluridine (mcm5U) in tRNA Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are essential for the fidelity and efficiency of protein synthesis. Among the more than 150 known modifications, those occurring at the wobble position (34) of the anticodon loop are particularly critical for accurate codon recognition. This technical guide provides an in-depth examination of 5-Methoxymethyluridine (mcm5U), a complex modification of uridine (B1682114) found at the wobble position in various tRNA species across bacteria and eukaryotes. We will explore its biochemical synthesis, its fundamental role in regulating translation by expanding decoding capabilities and maintaining the reading frame, and its impact on cellular processes like stress response. This document consolidates quantitative data, details key experimental protocols for its study, and provides visual representations of its synthesis and function to serve as a comprehensive resource for researchers in molecular biology and drug development.

Introduction to tRNA Modification and this compound

Transfer RNAs are central adaptors in protein synthesis, responsible for interpreting the genetic code on messenger RNA (mRNA) and delivering the corresponding amino acid to the ribosome. The function of tRNA is heavily reliant on a vast array of post-transcriptional chemical modifications.[1] These modifications, particularly within the anticodon loop, fine-tune tRNA structure and function, ensuring the accuracy and efficiency of translation.[1]

Modifications at the wobble uridine (U34) are almost universal and are crucial for modulating the decoding of codons.[2] this compound (mcm5U) and its related derivative, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), are complex modifications found at this position in a subset of tRNAs in both bacteria and eukaryotes.[3][4][5] The presence of the mcm5 side chain at the C5 position of uridine is pivotal for proper codon recognition, preventing translational frameshifting, and enabling the selective translation of specific gene transcripts, which is particularly important during cellular stress responses.[6][7][8] Understanding the biogenesis and function of mcm5U is therefore critical for dissecting the complexities of translational control and its implications in health and disease.

The Biosynthesis of this compound (mcm5U)

The synthesis of mcm5U involves multi-step enzymatic pathways that differ between prokaryotes and eukaryotes.

Biosynthesis in Gram-Negative Bacteria (e.g., Escherichia coli)

In Gram-negative bacteria, the pathway to mcm5U begins with the hydroxylation of Uridine at position 34 (U34). The precursor, 5-carboxymethoxyuridine (cmo5U), is synthesized and subsequently methylated to form the final mcm5U modification.[2]

The key enzymatic steps are:

-

Hydroxylation: Uridine (U34) is first converted to 5-hydroxyuridine (B57132) (ho5U). The enzymes for this initial step were not fully known, but studies have identified genes required for wild-type levels of ho5U.[9]

-

Carboxymethylation: The enzyme CmoB utilizes carboxy-S-adenosyl-L-methionine (cxSAM) to convert ho5U into 5-carboxymethoxyuridine (cmo5U).[2]

-

Methylation: The S-adenosyl-L-methionine (SAM)-dependent methyltransferase CmoM (also known as SmtA) catalyzes the final step, methylating cmo5U to produce 5-methoxycarbonylmethoxyuridine (mcmo5U), which is functionally equivalent to mcm5U.[2][3][5]

Biosynthesis in Eukaryotes (e.g., Saccharomyces cerevisiae)

In yeast, the synthesis of mcm5U is a more complex process involving the Elongator complex, which is composed of six subunits (Elp1-Elp6).[10][11] This pathway is essential for modifying tRNAs for Glutamine, Lysine, and Glutamic acid.[8]

The key enzymatic steps are:

-

Carboxymethylation: The Elongator complex, along with other factors, is required for the initial formation of a 5-carboxymethyluridine (B57136) (cm5U) intermediate from U34.[11][12]

-

Methylation: The Trm9/Trm112 protein complex, a SAM-dependent methyltransferase, catalyzes the final methyl esterification of cm5U to form mcm5U. Trm112 is an activating partner essential for Trm9's function.[11][12][13] In some tRNAs, this mcm5U can be further modified by thiolation at the C2 position to form mcm5s2U.[4]

Functional Role of this compound in Translation

The mcm5U modification at the wobble position profoundly impacts the decoding process, ensuring translational fidelity and efficiency.

Codon Recognition and Expanded Decoding

The primary role of mcm5U is to facilitate non-Watson-Crick base pairing at the third position of the codon.[3][5] This modification allows the U34 of the tRNA to recognize not only codons ending in Adenosine (A) through standard Watson-Crick pairing but also codons ending in Guanosine (G) and other pyrimidines through "wobble" pairing.[3][5] This expanded decoding capability is crucial for translating codon families where multiple codons specify the same amino acid. By regulating the conformational flexibility of the anticodon, mcm5U ensures that the correct codons are read efficiently.[14][15]

Maintenance of the Translational Reading Frame

Accurate maintenance of the reading frame is paramount for synthesizing functional proteins. Studies in yeast have demonstrated that the absence of the mcm5 side chain leads to a significant increase in +1 translational frameshifting.[4][7] This suggests that the modification helps to stabilize the codon-anticodon interaction within the ribosome's A-site, preventing the peptidyl-tRNA from slipping and causing a frameshift error.[7] The mcm5 group plays a more critical role in this process than the related ncm5 modification.[7]

Selective Translation and Stress Response

The mcm5U modification is not static; its presence and levels can be regulated, linking translational control to cellular state. In yeast, the Trm9-catalyzed mcm5U modification is directly linked to the selective and efficient translation of genes enriched in specific codons, such as the AGA codon for arginine and the GAA codon for glutamic acid.[16] Loss of this modification impairs the expression of proteins encoded by these genes.[16] This mechanism is particularly important for the cellular stress response, where the efficient translation of key stress-response mRNAs, which are often enriched in these codons, is essential for survival.[6][8]

Quantitative Analysis of mcm5U Modification

The level of mcm5U modification can vary depending on the specific tRNA, organism, and cellular conditions. Quantitative analysis, primarily through mass spectrometry, has provided insights into its prevalence.

| Organism | tRNA Species | Condition | Modification Level | Reference |

| E. coli | tRNAPro3 | Early Log Phase | ~30% | [3][5] |

| E. coli | tRNAPro3 | Late Log / Stationary Phase | ~100% | [3][5] |

| E. coli | tRNAAla1, tRNASer1, tRNAThr4 | - | Major Modification | [3][5] |

| S. cerevisiae | Total tRNA | Normal Growth | Low Signal Intensity | [6] |

Table 1: Summary of Quantitative Data on mcm5U Modification.

Experimental Methodologies

Studying tRNA modifications requires specialized techniques. Below are detailed protocols for the key experimental approaches used to analyze mcm5U.

Protocol: Quantification of mcm5U by LC-MS

This protocol, adapted from established methods, allows for the sensitive quantification of ribonucleoside modifications from total tRNA.[6][17][18]

Objective: To identify and quantify the mcm5U nucleoside within a total tRNA sample.

Methodology:

-

tRNA Isolation and Purification:

-

Grow cells (e.g., S. cerevisiae) to the desired growth phase and harvest by centrifugation.

-

Perform total RNA extraction using a hot acid-phenol-chloroform method.

-

Isolate the total tRNA fraction from the total RNA using anion-exchange chromatography on an FPLC system (e.g., Cytiva Resource Q column).[19] Elute with a NaCl gradient.

-

Verify the purity of the tRNA fraction using gel electrophoresis.

-

-

Enzymatic Hydrolysis of tRNA to Nucleosides:

-

To 5-10 µg of purified tRNA in a final volume of 50 µL, add nuclease P1 (2 U) in a buffer of 30 mM sodium acetate (B1210297) (pH 5.3). Incubate at 37°C for 2-3 hours.

-

Add bacterial alkaline phosphatase (10 U) and adjust the buffer to be compatible (e.g., add Tris-HCl to pH 8.0). Incubate at 37°C for 1 hour to dephosphorylate the nucleosides.

-

For robust quantification, add a known amount of a stable isotope-labeled internal standard (e.g., [15N]5-2'-deoxyadenosine) before hydrolysis.[6]

-

-

LC-MS/MS Analysis:

-

Inject the hydrolyzed sample onto a reverse-phase HPLC column (e.g., C18 column) coupled to a triple quadrupole mass spectrometer.

-

Separate the nucleosides using a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate).

-

Perform mass spectrometry analysis in positive ion mode using dynamic multiple reaction monitoring (DMRM).[17]

-

Monitor the specific mass transition for mcm5U (parent ion -> fragment ion) and other nucleosides of interest.

-

Quantify the amount of mcm5U relative to the internal standard or a canonical nucleoside (e.g., Adenosine) to determine its relative abundance.

-

Protocol: Frameshift Analysis using a Luciferase Reporter Assay

This protocol, based on dual-luciferase reporter systems, can be used to measure the frequency of +1 frameshifting caused by the absence of mcm5U.[3][7]

Objective: To determine if the loss of mcm5U (e.g., in a trm9Δ yeast strain) increases +1 frameshifting at specific codons.

Methodology:

-

Plasmid Construction:

-

Construct a dual-luciferase reporter plasmid. The first cistron (e.g., Renilla luciferase) is expressed normally.

-

The second cistron (e.g., Firefly luciferase) is placed out-of-frame (in the +1 frame) relative to the first.

-

Between the two cistrons, insert a "slippery sequence" followed by a test codon that is decoded by an mcm5U-containing tRNA (e.g., AGA). A stop codon is present in the initial (0) frame after the slippery sequence to terminate non-frameshifted translation.

-

The Firefly luciferase will only be expressed if a +1 frameshift occurs at the slippery site.

-

-

Yeast Transformation and Culture:

-

Transform the reporter plasmid into both a wild-type yeast strain and a mutant strain lacking the mcm5U modification (e.g., trm9Δ).

-

Grow replicate cultures of both strains under selective conditions to mid-log phase.

-

-

Luciferase Assay:

-

Harvest the cells and prepare cell lysates.

-

Measure the activity of both Renilla and Firefly luciferases using a commercial dual-luciferase assay system and a luminometer.

-

-

Data Analysis:

-

Calculate the frameshift efficiency for each sample as the ratio of Firefly luciferase activity to Renilla luciferase activity (Firefly/Renilla).

-

Compare the frameshift efficiency between the wild-type and mutant strains. A significant increase in the ratio in the mutant strain indicates that the absence of mcm5U promotes +1 frameshifting.

-

Conclusion and Future Directions

This compound is a vital tRNA modification that stands at the crossroads of translational regulation and cellular adaptation. Its complex biosynthesis and critical function in ensuring the accuracy and efficiency of protein synthesis underscore the importance of the epitranscriptome in controlling gene expression. For researchers, understanding the mcm5U pathway provides a deeper insight into the fundamental mechanisms of translation. For drug development professionals, the enzymes involved in its synthesis, such as Trm9 in eukaryotes, represent potential therapeutic targets. The dysregulation of tRNA modifications has been linked to various human diseases, including cancer and neurological disorders, making the study of mcm5U a promising avenue for future research and therapeutic intervention.

References

- 1. Studying the Function of tRNA Modifications: Experimental Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Quantitative Systems Approach Reveals Dynamic Control of tRNA Modifications during Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Modification of tRNALys UUU by Elongator Is Essential for Efficient Translation of Stress mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and Characterization of Genes Required for 5-Hydroxyuridine Synthesis in Bacillus subtilis and Escherichia coli tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Modomics - A Database of RNA Modifications [genesilico.pl]

- 17. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 18. researchgate.net [researchgate.net]

- 19. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to 5-Methoxymethyluridine and its Biologically Significant Derivative, 5-methoxycarbonylmethoxyuridine (mcmo⁵U)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the modified ribonucleoside 5-Methoxymethyluridine and focuses in detail on its closely related and biologically crucial derivative, 5-methoxycarbonylmethoxyuridine (mcmo⁵U). While the initial query focused on this compound, the vast majority of scientific literature and biological significance is attributed to mcmo⁵U, a wobble uridine (B1682114) modification in the anticodon of specific tRNAs, particularly in Gram-negative bacteria. This guide will delve into the discovery, intricate biosynthetic pathway, and critical biological functions of mcmo⁵U, with a particular emphasis on its role in maintaining translational fidelity.

The content herein is curated for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced roles of RNA modifications in biological systems. This document presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key cited experiments, and mandatory visualizations of signaling pathways and experimental workflows using the DOT language for Graphviz.

Discovery and Biological Significance

Discovered as a post-transcriptional modification at the wobble position (position 34) of the tRNA anticodon, 5-methoxycarbonylmethoxyuridine (mcmo⁵U) plays a pivotal role in the accurate decoding of the genetic code during protein synthesis.[1] Found in several tRNAs from Gram-negative bacteria like Escherichia coli, mcmo⁵U, along with its precursor 5-carboxymethoxyuridine (cmo⁵U), facilitates non-Watson-Crick base pairing with guanosine (B1672433) and pyrimidine (B1678525) residues at the third position of codons. This expanded decoding capability is crucial for the efficient translation of a variety of proteins.[1]

The terminal methylation that converts cmo⁵U to mcmo⁵U has been shown to be critical for preventing +1 frameshift errors during the decoding of specific codons, thereby ensuring the synthesis of correct, functional proteins.[1] Mass spectrometric analyses have identified mcmo⁵U as a major modification in tRNAAla1, tRNASer1, tRNAPro3, and tRNAThr4 in E. coli.[1] Interestingly, the frequency of this terminal methylation is not static; it increases as bacterial cells transition from the early logarithmic growth phase to the stationary phase, suggesting a regulatory role in response to changing cellular conditions.[1]

The Biosynthetic Pathway of 5-methoxycarbonylmethoxyuridine (mcmo⁵U)

The formation of mcmo⁵U is a multi-step enzymatic process that begins with a uridine residue at position 34 of the tRNA. The pathway involves a series of post-transcriptional modifications catalyzed by specific enzymes.

The initial step in Gram-negative bacteria is the hydroxylation of Uridine at the C5 position to form 5-hydroxyuridine (ho⁵U), a reaction catalyzed by the enzyme TrhO or TrhP. Subsequently, the enzymes CmoA and CmoB work in concert to convert ho⁵U to 5-carboxymethoxyuridine (cmo⁵U). CmoA synthesizes a unique carboxylated S-adenosyl-L-methionine (cxSAM) derivative, which then serves as a substrate for CmoB to carboxymethylate ho⁵U. The final step is the methylation of the carboxyl group of cmo⁵U to form mcmo⁵U. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase CmoM, which was previously known as SmtA.[1]

Quantitative Data Summary

The distribution and abundance of mcmo⁵U and its precursor cmo⁵U have been quantified in various tRNA species in E. coli. The following tables summarize these findings.

Table 1: Distribution of cmo⁵U and mcmo⁵U in E. coli tRNAs

| tRNA Species | Wobble Modification |

| tRNAAla1 | mcmo⁵U (major) |

| tRNASer1 | mcmo⁵U (major) |

| tRNAPro3 | mcmo⁵U (major) |

| tRNAThr4 | mcmo⁵U (major) |

| tRNALeu3 | cmo⁵U (primary) |

| tRNAVal1 | cmo⁵U (primary) |

| Data sourced from mass spectrometric analyses of individual tRNAs.[1] |

Table 2: Growth Phase-Dependent Methylation of cmo⁵U in E. coli tRNAPro3

| Growth Phase | Terminal Methylation Frequency of mcmo⁵U |

| Early Log Phase | ~30% |

| Late Log Phase | Nearly 100% |

| Stationary Phase | Nearly 100% |

| Data indicates a dynamic regulation of mcmo⁵U formation.[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of 5-methoxycarbonylmethoxyuridine.

Analysis of tRNA Nucleosides by LC-MS/MS

This protocol outlines the general steps for the isolation, digestion, and analysis of tRNA to identify and quantify modified nucleosides like mcmo⁵U.

Materials:

-

E. coli cell pellet

-

Total RNA extraction kit

-

Polyacrylamide gels for electrophoresis (PAGE) or tRNA affinity chromatography matrix

-

Nuclease P1

-

Bacterial alkaline phosphatase or calf intestinal phosphatase

-

LC-MS grade water and acetonitrile (B52724)

-

Formic acid

-

A tandem mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system

Procedure:

-

tRNA Isolation:

-

Extract total RNA from E. coli cells grown to the desired phase (e.g., early log, stationary).

-

Isolate the tRNA fraction from the total RNA. This can be achieved by size-selection using polyacrylamide gel electrophoresis (PAGE) or through affinity chromatography methods that specifically bind tRNA.[2][3][]

-

-

Enzymatic Digestion to Nucleosides:

-

To 1-5 µg of purified tRNA, add Nuclease P1 and incubate at 37°C for 2 hours to digest the tRNA into 5'-mononucleotides.

-

Subsequently, add a phosphatase (e.g., bacterial alkaline phosphatase) and incubate for another 2 hours at 37°C to dephosphorylate the nucleotides into nucleosides.[3]

-

-

LC-MS/MS Analysis:

-

Inject the resulting nucleoside mixture into an HPLC system equipped with a C18 reversed-phase column.

-

Separate the nucleosides using a gradient of mobile phases, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

The eluent from the HPLC is directly introduced into the mass spectrometer.

-

Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) for the targeted detection and quantification of known modified nucleosides, including cmo⁵U (m/z 319) and mcmo⁵U (m/z 333).[1][5]

-

-

Data Analysis:

-

Identify nucleosides based on their retention times and specific mass transitions (parent ion to fragment ion).

-

Quantify the relative abundance of each modified nucleoside by integrating the area under the peak in the extracted ion chromatogram. Normalize these values to the quantity of a canonical nucleoside (e.g., Adenosine) to account for variations in sample loading.

-

In Vitro Reconstitution of mcmo⁵U Formation

This protocol describes the enzymatic synthesis of mcmo⁵U from its precursor cmo⁵U-containing tRNA using the purified CmoM (SmtA) enzyme.

Materials:

-

Purified cmo⁵U-containing tRNA (e.g., tRNASer1 isolated from a ΔcmoM strain)

-

Purified recombinant CmoM (SmtA) enzyme

-

S-adenosyl-L-methionine (SAM)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

Procedure:

-

Expression and Purification of CmoM (SmtA):

-

Clone the cmoM (smtA) gene into an expression vector (e.g., pGEX or pET series).

-

Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and purify the recombinant CmoM protein using affinity chromatography (e.g., GST-tag or His-tag purification).

-

-

In Vitro Methylation Assay:

-

Set up the reaction mixture containing the purified cmo⁵U-tRNA substrate, purified CmoM enzyme, and SAM in the reaction buffer.

-

Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

-

As a negative control, set up a reaction without the CmoM enzyme or without SAM.

-

-

Analysis of the Reaction Product:

-

Isolate the tRNA from the reaction mixture (e.g., by phenol-chloroform extraction and ethanol (B145695) precipitation).

-

Analyze the modification status of the tRNA by LC-MS/MS as described in the previous protocol to confirm the conversion of cmo⁵U to mcmo⁵U.

-

Luciferase Reporter Assay for Frameshift Analysis

This assay is used to assess the in vivo function of mcmo⁵U in maintaining the translational reading frame.

Materials:

-

E. coli strains (e.g., wild-type and ΔcmoM)

-

A dual-luciferase reporter plasmid containing a test sequence prone to +1 frameshifting upstream of a luciferase gene. The expression of a second luciferase from the same plasmid can be used for normalization.

-

Luciferase assay reagents

Procedure:

-

Construction of the Reporter Plasmid:

-

Design a reporter construct where the expression of a luciferase gene is dependent on a +1 frameshift event within a specific upstream sequence (e.g., a slippery sequence). The efficiency of the frameshift will be influenced by the decoding accuracy of the tRNA that reads this sequence.

-

-

Transformation and Cell Culture:

-

Transform the reporter plasmid into both wild-type and ΔcmoME. coli strains.

-

Grow the transformed cells under standard conditions to mid-log phase.

-

-

Luciferase Assay:

-

Data Analysis:

-

Calculate the ratio of the frameshift-dependent luciferase activity to the normalization luciferase activity for each strain.

-

Compare the frameshift ratios between the wild-type and ΔcmoM strains. A higher ratio in the ΔcmoM strain would indicate an increased rate of frameshifting in the absence of mcmo⁵U.

-

Conclusion

5-methoxycarbonylmethoxyuridine (mcmo⁵U) is a vital tRNA modification in Gram-negative bacteria that underscores the importance of the epitranscriptome in regulating fundamental cellular processes. Its intricate, multi-enzyme biosynthetic pathway and its crucial role in maintaining translational fidelity highlight it as a potential target for novel antimicrobial drug development. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the function and regulation of mcmo⁵U and other modified nucleosides, paving the way for new discoveries in RNA biology and therapeutic intervention.

References

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]

- 3. tRNA Modification LC-MS Analysis Service - Creative Proteomics [creative-proteomics.com]

- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 6. Measurement of the Promoter Activity in Escherichia coli by Using a Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Luciferase Assay System Protocol [promega.com]

- 8. thesciencenotes.com [thesciencenotes.com]

5-Methoxymethyl-2'-deoxyuridine: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Notable Nucleoside Analogue

This technical guide provides a comprehensive overview of 5-Methoxymethyl-2'-deoxyuridine (B1208862) (MMdU), a synthetic pyrimidine (B1678525) nucleoside analogue. The document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, virology, and drug development. It details the compound's chemical structure, physicochemical properties, synthesis, and biological activities, with a focus on its antiviral effects.

Chemical Structure and Properties

5-Methoxymethyl-2'-deoxyuridine is a derivative of deoxyuridine, characterized by the presence of a methoxymethyl group at the 5-position of the uracil (B121893) base. This modification significantly influences its biological activity.

Table 1: Chemical Identifiers and Properties of 5-Methoxymethyl-2'-deoxyuridine

| Property | Value | Reference |

| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione | [1] |

| Synonyms | MMUdR, 2'-deoxy-5-methoxymethyluridine, 5-Methoxymethyl-desoxy-uridin | [2][3] |

| CAS Number | 5116-22-3 | [2] |

| Molecular Formula | C11H16N2O6 | [2] |

| Molecular Weight | 272.25 g/mol | [3] |

| Melting Point | 120-124°C | [3] |

| Solubility | Slightly soluble in Methanol and Water | [2] |

| Density | 1.427 g/cm³ | [2] |

| LogP | -1.67630 | [2] |

| Canonical SMILES | COCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | [2] |

| InChIKey | RSMISTTWWXJOOG-DJLDLDEBSA-N | [1] |

Synthesis of 5-Methoxymethyl-2'-deoxyuridine

A multi-step synthesis for 5-Methoxymethyl-2'-deoxyuridine has been reported, starting from 3',5'-O-di(tert-butyldimethylsilyl)thymidine.[2]

Experimental Protocol: Synthesis from 3',5'-O-di(tert-butyldimethylsilyl)thymidine

This synthesis involves three main steps: bromination, methoxylation, and deprotection.

-

Step 1: Bromination

-

Reactants: 3',5'-O-di(tert-butyldimethylsilyl)thymidine, N-bromosuccinimide (NBS), and 2,2'-azobis(isobutyronitrile) (AIBN).

-

Solvent: Benzene (B151609).

-

Procedure: A mixture of 3',5'-O-di(tert-butyldimethylsilyl)thymidine, NBS, and a catalytic amount of AIBN in benzene is heated to 80°C for approximately 40 minutes. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the brominated intermediate.

-

-

Step 2: Methoxylation

-

Reactant: The brominated intermediate from Step 1 and sodium methoxide (B1231860) (NaOMe).

-

Procedure: The brominated compound is treated with sodium methoxide in a suitable solvent. The reaction is allowed to proceed for 2 hours. This step results in the substitution of the bromo group with a methoxy (B1213986) group, yielding 3',5'-bis(O-tert-butyldimethylsilyl)-2'-deoxy-5-(methoxymethyl)uridine. The reported yield for this step is 61%.[2]

-

-

Step 3: Deprotection

-

Reactants: 3',5'-bis(O-tert-butyldimethylsilyl)-2'-deoxy-5-(methoxymethyl)uridine, triethylamine (B128534) tris(hydrogen fluoride) (Et3N•3HF), and pyridine.

-

Solvent: Tetrahydrofuran (THF).

-

Procedure: The silyl-protected intermediate is dissolved in THF containing pyridine. Et3N•3HF is added, and the reaction mixture is stirred at 20°C for 16 hours. This step removes the tert-butyldimethylsilyl protecting groups from the 3' and 5' hydroxyl positions of the deoxyribose sugar. The final product, 5-Methoxymethyl-2'-deoxyuridine, is then purified. The reported yield for this final step is 78%.[2]

-

Biological Activity and Mechanism of Action

The primary biological activity of 5-Methoxymethyl-2'-deoxyuridine is its antiviral effect, particularly against Herpes Simplex Virus type 1 (HSV-1).[4] It has been shown to be less effective against other herpesviruses such as equine rhinopneumonitis virus, murine cytomegalovirus, and feline rhinopneumonitis virus, as well as vaccinia virus.[4] The compound has also been used in studies investigating in vitro antimycobacterial activity.[2]

Antiviral Activity

Table 2: Antiviral Activity of 5-Methoxymethyl-2'-deoxyuridine against HSV-1

| Parameter | Value | Reference |

| Inhibitory Concentration (HSV-1) | 2 to 4 µg/ml | [4] |

| Antiviral Index | >250 | [4] |

The antiviral index is a measure of the selectivity of the drug, defined as the ratio of the minimum toxic concentration to the 50% effective concentration (EC50). An index greater than 250 indicates a high degree of selectivity for viral replication over host cell functions.[4]

Mechanism of Action: Selective Phosphorylation by Viral Kinase

The antiviral mechanism of 5-Methoxymethyl-2'-deoxyuridine is dependent on its selective phosphorylation by the herpes simplex virus-induced deoxythymidine kinase.[5] In HSV-infected cells, the viral kinase efficiently converts MMdU to its monophosphate form. This is the crucial first step for its subsequent conversion to the active triphosphate metabolite, which can then interfere with viral DNA synthesis. In contrast, the host cell's thymidine (B127349) kinase does not efficiently phosphorylate MMdU, which accounts for the drug's low toxicity to uninfected cells.[5]

The structural conformation of the sugar moiety is critical for this selective phosphorylation. The epimer, 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil, which differs in the stereochemistry of the sugar, is not a substrate for the viral kinase and consequently lacks antiviral activity.[5] This highlights the importance of the precise geometry between the 5'-CH2OH and 3'-OH groups of the furanose ring for efficient phosphorylation.[5]

An enhanced antiviral effect is observed when 5-Methoxymethyl-2'-deoxyuridine is combined with other antiviral agents like 5-iododeoxyuridine (IUdR), adenine (B156593) arabinoside (Ara-A), or cytosine arabinoside (Ara-C), suggesting a different mechanism of action compared to these drugs.[4]

Caption: Proposed antiviral mechanism of 5-Methoxymethyl-2'-deoxyuridine.

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the in vitro efficacy of an antiviral compound.

-

Cell Culture: Monolayers of a susceptible host cell line (e.g., Vero cells) are grown in multi-well plates.

-

Virus Inoculation: The cell monolayers are infected with a standardized amount of Herpes Simplex Virus.

-

Compound Treatment: After a virus adsorption period, the culture medium is removed and replaced with fresh medium containing serial dilutions of 5-Methoxymethyl-2'-deoxyuridine.

-

Incubation: The plates are incubated to allow for virus replication and plaque formation.

-

Plaque Visualization and Counting: After incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques (zones of cell death).

-

Data Analysis: The concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control is determined and expressed as the EC50 value.[4]

Conclusion

5-Methoxymethyl-2'-deoxyuridine is a pyrimidine nucleoside analogue with potent and selective antiviral activity against Herpes Simplex Virus type 1. Its mechanism of action, involving selective phosphorylation by the viral thymidine kinase, makes it a compound of interest for antiviral research. Further studies are warranted to explore its full therapeutic potential, including its reported antimycobacterial activity and its efficacy in combination therapies. This guide provides a foundational understanding of its chemical and biological properties to aid in future research and development endeavors.

References

- 1. PubChemLite - 5-methoxymethyl-2'-deoxyuridine (C11H16N2O6) [pubchemlite.lcsb.uni.lu]

- 2. 5-Methoxymethyl-2'-deoxyuridine|lookchem [lookchem.com]

- 3. 5-METHOXYMETHYL-2'-DEOXYURIDINE | 5116-22-3 [chemicalbook.com]

- 4. Comparison of the Antiviral Effects of 5-Methoxymethyl-deoxyuridine with 5-Iododeoxyuridine, Cytosine Arabinoside, and Adenine Arabinoside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relationship between structure and antiviral activity of 5-methoxymethyl-2'-deoxyuridine and 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Methoxymethyluridine: A Technical Guide to its Natural Occurrence and Analysis

Abstract: This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for 5-methoxyuridine (B57755) (mo5U), a post-transcriptional RNA modification. It is intended for researchers, scientists, and professionals in the fields of molecular biology, biochemistry, and drug development. This document clarifies the prevalent nomenclature, details the distribution of mo5U and its derivatives across different domains of life, presents quantitative data, and offers detailed protocols for its detection and quantification.

Introduction

Post-transcriptional modifications of RNA are critical for regulating gene expression and ensuring the fidelity of protein synthesis. Among the more than 170 known RNA modifications, those occurring at the wobble position (position 34) of the transfer RNA (tRNA) anticodon are particularly important for decoding messenger RNA (mRNA).

This guide focuses on 5-methoxyuridine (mo5U) , a modification found at the wobble position of certain tRNAs. It is important to note that the term "5-Methoxymethyluridine," as specified in the topic request, is not the standard nomenclature for this naturally occurring nucleoside. The chemically accurate and commonly accepted term is 5-methoxyuridine (mo5U). This guide will proceed using the standard nomenclature. We will also discuss the closely related derivative, 5-carboxymethoxyuridine (cmo5U) , which shares a common biosynthetic precursor.

These modifications play a crucial role in expanding the decoding capacity of tRNAs, allowing them to recognize multiple codons and thereby enhancing the efficiency and fidelity of translation.[1][2] Understanding the distribution and biosynthesis of mo5U is essential for research into bacterial translation mechanisms and can inform the development of novel antimicrobial agents.

Natural Occurrence of 5-Methoxyuridine

The presence of 5-methoxyuridine and its derivatives is predominantly a feature of the bacterial domain. There is currently no significant evidence of its natural occurrence in the tRNAs of archaea or eukaryotes.

Bacteria

In bacteria, derivatives of 5-hydroxyuridine (B57132) (the precursor to mo5U and cmo5U) are found at the wobble position to help decode family box codons (codons where the first two nucleotides specify the amino acid, regardless of the third).[2][3] The specific modification present differs between Gram-positive and Gram-negative bacteria.

-

Gram-positive Bacteria: These organisms, such as Bacillus subtilis, feature 5-methoxyuridine (mo5U) . It has been identified in the anticodons of tRNAAla, tRNAThr, and tRNAVal.[4]

-

Gram-negative Bacteria: These organisms, including Escherichia coli and Salmonella enterica, utilize 5-carboxymethoxyuridine (cmo5U) and its methyl ester derivative, 5-methoxycarbonylmethoxyuridine (mcmo5U) .[2][3] These modifications are found in tRNAs specific for Ala, Ser, Pro, Thr, Leu, and Val.[2]

Archaea and Eukaryotes

Current evidence suggests that 5-methoxyuridine is not a naturally occurring modification in archaeal or eukaryotic tRNAs. While both domains feature a wide array of tRNA modifications, including at the wobble position, they utilize different chemical strategies to optimize codon recognition. For instance, in eukaryotes, the wobble uridine (B1682114) of certain tRNAs is modified to 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), a more complex derivative that serves a similar function in ensuring proper mRNA decoding.[5][6]

Quantitative Analysis

Quantifying the levels of mo5U and its derivatives provides insight into the regulation of translation. The abundance of these modifications can vary between different tRNA isoacceptors and can be influenced by cellular growth conditions.

| Organism | Domain | Modification | RNA Type & Position | Quantitative Data | Reference |

| Bacillus subtilis | Bacteria | 5-methoxyuridine (mo5U) | tRNAAla, tRNAThr, tRNAVal (Wobble, U34) | Constitutes ~25% of total tRNA wobble modifications. | [7] |

| Escherichia coli | Bacteria | 5-carboxymethoxyuridine (cmo5U) | tRNALeu3, tRNAVal1 (Wobble, U34) | Primarily contains cmo5U. | [2] |

| Escherichia coli | Bacteria | 5-methoxycarbonylmethoxyuridine (mcmo5U) | tRNAAla1, tRNASer1, tRNAPro3, tRNAThr4 (Wobble, U34) | Major modification in these tRNAs. For tRNAPro3, mcmo5U frequency is growth-phase dependent, increasing from ~30% in early-log phase to nearly 100% in stationary phase. | [2][8] |

Biosynthesis Pathway

The biosynthesis of both mo5U and cmo5U proceeds through a common intermediate, 5-hydroxyuridine (ho5U), which is formed by the hydroxylation of the uridine at position 34 of the tRNA.[3][4] The pathway then diverges depending on the bacterial lineage.

-

In Gram-positive bacteria , the enzyme TrmR, a S-adenosyl-L-methionine (SAM)-dependent methyltransferase, catalyzes the methylation of the 5-hydroxyl group of ho5U to form mo5U .[3][7]

-

In Gram-negative bacteria , a two-enzyme pathway is used. First, CmoA synthesizes a unique carboxymethyl donor molecule called carboxy-S-adenosyl-L-methionine (cxSAM). Subsequently, the enzyme CmoB transfers the carboxymethyl group from cxSAM to the 5-hydroxyl group of ho5U to form cmo5U .[3][7]

Experimental Methodologies

Accurate detection and quantification of mo5U require sensitive analytical techniques. The two primary methods employed are liquid chromatography-mass spectrometry (LC-MS/MS) and nanopore direct RNA sequencing.

Protocol 1: Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the gold standard for the absolute quantification of RNA modifications. The method involves enzymatic digestion of RNA into single nucleosides, which are then separated, identified, and quantified based on their mass-to-charge ratios.[9][10]

Detailed Methodology:

-

tRNA Isolation: Isolate total RNA from the target organism. Purify the tRNA fraction, typically using anion-exchange chromatography or size-exclusion methods.

-

Enzymatic Digestion:

-

Digest approximately 1-5 µg of purified tRNA to single nucleosides.

-

Incubate the tRNA sample at 37°C for at least 2 hours in a digestion buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3) with a cocktail of enzymes:

-

Nuclease P1 (to cleave phosphodiester bonds).

-

Bacterial Alkaline Phosphatase (to remove the 5'-phosphate).

-

-

Terminate the reaction by filtration or addition of an organic solvent.

-

-

Chromatographic Separation:

-

Inject the nucleoside digest into a reverse-phase HPLC system (e.g., a C18 column).

-

Separate the nucleosides using a gradient of mobile phases, typically a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

-

Mass Spectrometry Analysis:

-

Couple the HPLC eluent to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Use Dynamic Multiple Reaction Monitoring (DMRM) for detection. This involves programming the instrument to monitor specific precursor-to-product ion transitions for each canonical and modified nucleoside at its expected retention time.

-

For mo5U : Monitor the transition of the protonated molecule [M+H]+ (m/z 275.1) to its characteristic product ion, which corresponds to the 5-methoxyuracil (B140863) base (m/z 143.0).

-

-

Quantification:

-

Generate a standard curve using known concentrations of pure mo5U nucleoside standard.

-

Calculate the quantity of mo5U in the sample by comparing its peak area to the standard curve. Normalize this value to the quantity of a canonical nucleoside (e.g., guanosine) to determine its relative abundance.

-

Protocol 2: Detection using Nanopore Direct RNA Sequencing

Recent advances in nanopore sequencing allow for the direct analysis of native RNA molecules, bypassing the need for reverse transcription. Modifications on the RNA strand cause subtle changes in the ionic current as the molecule passes through the nanopore. These changes can be detected and used to identify modifications at single-read resolution using machine learning models. The NanoML-5moU framework is a published workflow for this purpose.[11]

Detailed Methodology:

-

Library Preparation:

-

Isolate total RNA from the organism of interest.

-

Prepare a direct RNA sequencing library using a commercial kit (e.g., Oxford Nanopore Technologies SQK-RNA002). This involves ligating a sequencing adapter to the 3' end of the native RNA molecules.

-

-

Nanopore Sequencing:

-

Load the prepared library onto a nanopore flow cell (e.g., FLO-MIN106) and run the sequencing experiment.

-

Collect the raw signal data in FAST5 format.

-

-

Data Pre-processing (Computational):

-

Basecalling: Convert the raw ionic current signal (FAST5) into RNA sequences (FASTQ) using a basecaller like Guppy.

-

Alignment: Align the basecalled reads to a reference transcriptome using a nanopore-aware aligner such as minimap2.

-

Re-squiggling: Use the Tombo software package to map the raw signal from the FAST5 files to the reference sequence based on the alignment results. This step is crucial for assigning signal segments to specific k-mers in the sequence.

-

-

Feature Extraction:

-

For each k-mer (typically 5-mer) centered on a uridine, extract key features from the raw signal data. These features include the mean, median, and standard deviation of the current intensity, as well as the dwell time (the time the k-mer spends in the pore).

-

-

Machine Learning-based Detection:

-

Input the extracted feature matrix into a pre-trained machine learning model (e.g., XGBoost, as used in NanoML-5moU).

-

The model, trained on data from unmodified and 100% modified transcripts, classifies each uridine-containing k-mer as either modified (mo5U) or unmodified.

-

-

Quantification:

-

Calculate the modification frequency for any given site by dividing the number of reads classified as modified by the total number of reads covering that site.

-

Conclusion

5-methoxyuridine (mo5U) and its related derivative, 5-carboxymethoxyuridine (cmo5U), are key post-transcriptional modifications located at the wobble position of tRNAs in Gram-positive and Gram-negative bacteria, respectively. These modifications are crucial for expanding codon recognition and ensuring translational fidelity. The biosynthesis of these molecules from a common 5-hydroxyuridine precursor highlights a divergent evolutionary strategy in bacteria for optimizing their translational machinery. While mo5U appears to be absent in archaea and eukaryotes, its study in bacteria remains a vital area of research. The analytical workflows detailed in this guide, particularly LC-MS/MS for accurate quantification and nanopore sequencing for high-throughput, single-molecule analysis, provide powerful tools for researchers to further investigate the role of this important RNA modification.

References

- 1. tRNA wobble uridine modification | SGD [yeastgenome.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the biosynthesis of 5-methoxyuridine and uridine-5-oxyacetic acid in specific procaryotic transfer RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Wobble uridine modifications–a reason to live, a reason to die?! - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modomics - A Database of RNA Modifications [genesilico.pl]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 10. researchgate.net [researchgate.net]

- 11. GitHub - JiayiLi21/NanoML-5moU: NanoML-5moU: A Machine Learning framework to detect 5mou modification in IVT direct RNA sequencing data [github.com]

The Pivotal Role of 5-Methoxymethyluridine (mcm5U) in Ribosome Translocation and Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the post-transcriptional tRNA modification, 5-methoxymethyluridine (mcm5U), in maintaining translational fidelity and efficiency. Located at the wobble position (U34) of specific tRNAs, mcm5U is essential for accurate codon recognition, ribosome translocation, and the overall integrity of the proteome. Deficiencies in this modification have been linked to a range of cellular dysfunctions, including protein aggregation, increased frameshifting, and neurological defects, highlighting its importance in cellular health and disease.

The Function of this compound in Translational Control

This compound is a crucial modification that ensures the proper decoding of messenger RNA (mRNA) during protein synthesis. It is primarily found in tRNAs that read codons with A or G in the third position. The presence of the mcm5 group enhances the ability of the uridine (B1682114) at the wobble position to form stable base pairs with both adenosine (B11128) and guanosine, thereby promoting efficient and accurate translation of codons such as those for glutamine (CAA/CAG) and lysine (B10760008) (AAA/AAG)[1][2].

The absence of mcm5U, often resulting from mutations in the Elongator complex (e.g., in elp3Δ mutants), leads to a significant increase in ribosome pausing at these specific codons. This pausing can decrease the overall rate of protein synthesis and increase the propensity for translational errors, such as frameshifting[3].

Quantitative Effects of mcm5U Deficiency on Translation

The deficiency of mcm5U, often studied in the context of the combined loss of the 2-thiouridine (B16713) (s2U) modification (mcm5s2U), has profound quantitative effects on the translatome. Ribosome profiling studies in yeast have provided valuable insights into these changes.

Table 1: Changes in Ribosome Occupancy at Specific Codons in mcm5s2U-Deficient Yeast

| Codon | Amino Acid | Fold Change in Ribosome Occupancy (Mutant vs. Wild-Type) | Reference |

| CAA | Glutamine | Increased | [1][2] |

| AAA | Lysine | Increased | [1][2] |

| GAA | Glutamic Acid | No significant change | [1] |

Note: The data primarily reflects the combined loss of mcm5U and s2U. Further research is needed to isolate the quantitative effects of mcm5U deficiency alone.

Table 2: Global Proteomic Changes in Elongator Mutants (elp3Δ)

| Protein Group | Regulation in elp3Δ | Functional Enrichment | Reference |

| Ribosomal Proteins | Down-regulated | Translation | [4] |

| Chaperones/Heat Shock Proteins | Up-regulated | Protein Folding, Stress Response | [4] |

| Amino Acid Biosynthesis Enzymes | Up-regulated | Metabolism | [3] |

These quantitative changes underscore the role of mcm5U in maintaining proteome homeostasis. The downregulation of ribosomal proteins suggests a global reduction in translational capacity, while the upregulation of chaperones indicates a response to protein misfolding and aggregation stress.

Signaling Pathways and Experimental Workflows

The synthesis of mcm5U is a complex, multi-step process that is integrated with cellular signaling pathways, notably the Target of Rapamycin (TOR) and General Amino Acid Control (GCN4) pathways. These pathways regulate cell growth and stress responses, and their connection to tRNA modifications highlights a mechanism for coordinating protein synthesis with the cell's metabolic state.

Biosynthesis of this compound

The formation of mcm5U begins with the Elongator complex, a highly conserved multi-subunit complex that adds a carboxymethyl group to the uridine at position 34. This intermediate is then methylated by the Trm9/Trm112 methyltransferase complex to form mcm5U[5][6].

Interaction with TOR and GCN4 Signaling

Defects in mcm5U synthesis, such as in Elongator mutants, have been shown to interfere with TOR signaling, leading to hypersensitivity to rapamycin[4][7]. This suggests that proper tRNA modification status is crucial for the TOR pathway's ability to regulate cell growth in response to nutrient availability. Furthermore, the accumulation of uncharged tRNAs due to inefficient translation in mcm5U-deficient cells can activate the GCN2 kinase, which in turn leads to the translational upregulation of the transcription factor GCN4[8][9][10]. GCN4 then activates the transcription of genes involved in amino acid biosynthesis to counteract the perceived starvation.

Experimental Workflow for Ribosome Profiling

Ribosome profiling is a powerful technique to quantitatively assess the effects of mcm5U deficiency on translation at a genome-wide scale. The general workflow involves the following key steps:

Detailed Experimental Protocols

Ribosome Profiling in Yeast (Adapted from[11][12])

This protocol outlines the key steps for performing ribosome profiling on wild-type and elp3Δ yeast strains to assess changes in codon occupancy and ribosome density.

1. Cell Culture and Harvest:

-

Grow wild-type (e.g., BY4741) and elp3Δ yeast strains in appropriate media (e.g., YPD) to mid-log phase (OD600 ≈ 0.6).

-

Treat cultures with cycloheximide (B1669411) (100 µg/mL) for 5 minutes to arrest translating ribosomes.

-

Harvest cells by rapid filtration and flash-freeze in liquid nitrogen.

2. Cell Lysis and Ribosome Isolation:

-

Lyse frozen cell pellets by cryogenic grinding in the presence of lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 100 µg/mL cycloheximide, 1% Triton X-100).

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a sucrose (B13894) density gradient (e.g., 10-50%) and centrifuge to separate monosomes from polysomes and other cellular components.

-

Fractionate the gradient and collect the monosome peak.

3. Nuclease Footprinting and RPF Purification:

-

Treat the isolated monosomes with RNase I to digest mRNA not protected by ribosomes.

-

Stop the digestion with a ribonuclease inhibitor.

-

Purify the ribosome-protected fragments (RPFs) by size selection (e.g., using a denaturing polyacrylamide gel to isolate ~28-30 nt fragments).

4. Library Preparation and Sequencing:

-

Ligate adapters to the 3' end of the purified RPFs.

-

Perform reverse transcription to generate cDNA.

-

Circularize the cDNA and perform PCR amplification.

-

Purify the PCR products and submit for high-throughput sequencing.

5. Data Analysis:

-

Remove adapter sequences and filter for high-quality reads.

-

Align reads to the yeast genome.

-

Calculate ribosome density and codon occupancy for each gene, normalizing for mRNA abundance (determined by parallel RNA-seq).

-

Compare the data from wild-type and elp3Δ strains to identify significant changes.

LC-MS/MS for Quantitative Analysis of mcm5U (Adapted from[13][14][15])

This protocol describes the quantification of mcm5U in total tRNA isolated from yeast.

1. tRNA Isolation:

-

Grow yeast cultures and harvest cells as described for ribosome profiling.

-

Extract total RNA using a hot acid-phenol method.

-

Purify tRNA from the total RNA pool using anion-exchange chromatography or a commercial kit.

2. tRNA Hydrolysis:

-

Digest the purified tRNA to nucleosides using a mixture of nucleases (e.g., Nuclease P1 and bacterial alkaline phosphatase).

3. LC-MS/MS Analysis:

-

Separate the nucleosides by reversed-phase high-performance liquid chromatography (HPLC).

-

Analyze the eluate by tandem mass spectrometry (MS/MS) using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Identify and quantify mcm5U based on its specific retention time and mass-to-charge ratio transitions.

-

Normalize the mcm5U signal to the signal of a stable, unmodified nucleoside (e.g., adenosine) to compare levels between samples.

Dual-Luciferase Reporter Assay for Frameshifting (Adapted from[15][16][17])

This assay can be used to measure the efficiency of ribosomal frameshifting in wild-type and elp3Δ yeast strains.

1. Plasmid Construction:

-

Construct a dual-luciferase reporter plasmid containing a Renilla luciferase gene followed by a specific "slippery site" sequence known to induce frameshifting, and then a firefly luciferase gene in the -1 or +1 reading frame relative to the Renilla gene.

-

A control plasmid with both luciferases in the same reading frame should also be constructed.

2. Yeast Transformation and Culture:

-

Transform wild-type and elp3Δ yeast with the reporter and control plasmids.

-

Grow transformants in selective media to mid-log phase.

3. Cell Lysis and Luciferase Assay:

-

Harvest cells and prepare cell lysates.

-

Measure the activity of both Renilla and firefly luciferases sequentially from the same lysate using a dual-luciferase assay kit.

4. Calculation of Frameshift Efficiency:

-

Calculate the ratio of firefly to Renilla luciferase activity for both the reporter and control constructs.

-

The frameshift efficiency is determined by the ratio of (Firefly/Renilla)reporter / (Firefly/Renilla)control.

Conclusion

This compound is a vital tRNA modification that plays a multifaceted role in ensuring the efficiency and fidelity of protein synthesis. Its absence leads to ribosome stalling, increased translational errors, and the activation of cellular stress response pathways. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate mechanisms of mcm5U-mediated translational control and to explore its potential as a therapeutic target in diseases associated with translational dysregulation. Further research focusing on the specific quantitative effects of mcm5U deficiency and its detailed interplay with cellular signaling networks will be crucial for a complete understanding of its biological significance.

References

- 1. researchgate.net [researchgate.net]

- 2. Ribosome profiling analysis of eEF3-depleted Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GCN4 amino acid starvation-responsive transcription factor GCN4 [Saccharomyces cerevisiae S288C] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Quantitative proteomic analysis reveals posttranslational responses to aneuploidy in yeast | eLife [elifesciences.org]

- 5. Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unexpected accumulation of ncm(5)U and ncm(5)S(2) (U) in a trm9 mutant suggests an additional step in the synthesis of mcm(5)U and mcm(5)S(2)U - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative proteomic analysis of yeast DNA replication proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Epitranscriptomic Mark 5-Methoxymethyluridine (mcm5U)

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Methoxymethyluridine (mcm5U)

This compound (mcm5U) is a post-transcriptional modification found in transfer RNA (tRNA), specifically at the wobble position (U34) of the anticodon. This modification plays a crucial role in ensuring the fidelity and efficiency of protein translation. The presence of mcm5U, often in concert with other modifications like 2-thiouridine (B16713) (s²U), helps to stabilize the codon-anticodon interaction, prevent frameshifting errors, and facilitate the accurate decoding of specific codons.[1][2]

The biosynthesis of mcm5U is a complex, multi-step enzymatic process. It begins with the formation of a 5-carboxymethyluridine (B57136) (cm⁵U) intermediate by the Elongator complex, a highly conserved six-subunit protein complex (Elp1-6). Subsequently, the Trm9/Trm112 methyltransferase complex in yeast, or its human homolog ALKBH8/TRM112, catalyzes the final methylation step to produce mcm5U.[3][4][5] Dysregulation of this pathway and the resulting alteration in mcm5U levels have been implicated in various human diseases, including neurological disorders and cancer, making it a molecule of significant interest for both basic research and therapeutic development.[6][7]

This technical guide provides a comprehensive overview of mcm5U, including its biosynthesis, biological functions, and association with disease. It also offers detailed experimental protocols for the detection and quantification of this important epitranscriptomic mark.

Chemical Structure and Properties

-

Chemical Name: this compound

-

Molecular Formula: C₁₁H₁₆N₂O₇

-

Molecular Weight: 288.26 g/mol

-

PubChem CID: 1265899[7]

The structure consists of a uridine (B1682114) base modified at the C5 position with a methoxymethyl group (-CH₂OCH₃). This modification adds bulk and alters the electronic properties of the uridine base, influencing its base-pairing capabilities.

Biosynthesis of this compound

The formation of mcm5U is a highly regulated two-step process involving two key protein complexes: the Elongator complex and the Trm9/ALKBH8 methyltransferase complex.

Signaling Pathway

References

- 1. Roles of Trm9- and ALKBH8-like proteins in the formation of modified wobble uridines in Arabidopsis tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of Trm9- and ALKBH8-like proteins in the formation of modified wobble uridines in Arabidopsis tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

5-Methoxymethyluridine's impact on RNA structure and function.

An In-depth Technical Guide on the Impact of 5-Methoxymethyluridine and its Derivatives on RNA Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Post-transcriptional modifications of RNA are critical for regulating its structure and function. Among the over 170 known modifications, those occurring at the wobble position (position 34) of the transfer RNA (tRNA) anticodon are particularly crucial for accurate and efficient protein synthesis. This technical guide focuses on 5-methoxycarbonylmethyluridine (B127866) (mcm5U) and its thiolated derivative, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), detailing their impact on RNA structure, their role in codon recognition and translational fidelity, and the enzymatic pathways responsible for their biosynthesis. This document provides a comprehensive overview of the current understanding of these modifications, including quantitative data on their functional effects, detailed experimental protocols for their study, and visualizations of the key pathways and concepts.

Introduction to Wobble Uridine (B1682114) Modifications

The wobble hypothesis, proposed by Francis Crick, explains how a single tRNA species can recognize multiple synonymous codons for the same amino acid. This flexibility is largely mediated by modifications to the nucleoside at the first position of the anticodon (the wobble position). Uridine at this position is almost universally modified. These modifications range from simple methylations to complex additions of amino acid-like moieties. The specific modification dictates the tRNA's decoding properties, influencing codon-anticodon pairing and overall translational efficiency and fidelity.

The 5-Methoxycarbonylmethyluridine (mcm5U) Family of Modifications

In eukaryotes, a key group of wobble uridine modifications includes 5-methoxycarbonylmethyluridine (mcm5U) and its 2-thiolated form, 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U). These modifications are found in the tRNAs responsible for decoding codons with the pattern NNR (where N is any nucleotide and R is a purine), specifically for amino acids such as Glutamic acid (GAA/GAG), Glutamine (CAA/CAG), and Lysine (AAA/AAG).[1][2]

Impact on RNA Structure

The addition of the mcm5 and s2 moieties to the uridine at the wobble position has significant structural consequences for the tRNA anticodon loop.

-

Conformational Rigidity: The 2-thio group of mcm5s2U is a major structural determinant. It induces a rigid C3'-endo ribose pucker conformation.[1][3] This conformational rigidity is crucial for stabilizing the anticodon loop and ensuring proper presentation of the anticodon for codon recognition in the ribosomal A-site.

-

Base Pairing: The C5-substituent of mcm5U modifications plays a critical role in stabilizing U-G wobble pairing.[3] This stabilization is essential for the efficient decoding of G-ending codons.

Impact on RNA Function

The structural changes induced by mcm5U and mcm5s2U directly translate to profound effects on tRNA function during protein synthesis.

-

Enhanced Codon Recognition: These modifications are critical for the proper decoding of NNR codons.[1][4] The stabilized anticodon loop and the specific chemical properties of the modified base ensure accurate and efficient pairing with both A- and G-ending codons.

-

Prevention of Frameshifting: The presence of the mcm5 and s2 side groups at wobble uridines is important for maintaining the correct reading frame during translation.[5][6] A deficiency in these modifications leads to increased rates of +1 frameshifting.[6]

-

Translational Efficiency: The efficiency of protein synthesis is significantly impacted by these modifications. Hypomodified tRNAs, lacking mcm5s2U, lead to reduced translation of mRNAs enriched in their cognate codons.[7]

Quantitative Data on the Functional Impact of mcm5U Modifications

The following tables summarize the quantitative effects of mcm5U and its derivatives on translational processes as reported in the literature.

| Modification Status | Reporter System | Codon | Effect on +1 Frameshifting | Reference |

| Wild-type (mcm5U present) | Luciferase Reporter | AGA (Arg) | Baseline | [6] |

| elp3Δ (mcm5 group absent) | Luciferase Reporter | AGA (Arg) | Significantly increased | [6] |

| Wild-type (mcm5s2U present) | Luciferase Reporter | AAA (Lys) | Baseline | [6] |

| elp3Δ (mcm5 group absent) | Luciferase Reporter | AAA (Lys) | Significantly increased | [6] |

| Wild-type (mcm5s2U present) | Luciferase Reporter | GAA (Glu) | Baseline | [6] |

| elp3Δ (mcm5 group absent) | Luciferase Reporter | GAA (Glu) | Significantly increased | [6] |

| Wild-type (mcm5s2U present) | Luciferase Reporter | CAA (Gln) | Baseline | [6] |

| trm9Δ (methyl group absent) | Luciferase Reporter | CAA (Gln) | Significantly decreased | [6] |

| Modification Status | Effect on Translation | Reporter System | Reference |

| Wild-type (mcm5U present) | Efficient translation of AGA codons | Dual Luciferase Reporter | [8] |

| trm9Δ (mcm5U absent) | Reduced translation of AGA codons | Dual Luciferase Reporter | [8] |

Biosynthesis of mcm5U and mcm5s2U

The biosynthesis of mcm5U and mcm5s2U is a multi-step enzymatic process involving several highly conserved protein complexes.

The Elongator Complex

The first step in the modification of U34 is catalyzed by the Elongator complex, which is composed of six subunits (Elp1-Elp6).[9][10] Elongator introduces a carboxymethyl (cm5) group at the C5 position of the uridine, forming 5-carboxymethyluridine (B57136) (cm5U).[10] This complex was initially identified for its role in transcriptional elongation, but its primary function is now understood to be in tRNA modification.[11]

Methylation by Trm9/Trm112 (CmoM in E. coli)

Following the action of the Elongator complex, the cm5U intermediate is methylated to form mcm5U. This reaction is catalyzed by the Trm9/Trm112 methyltransferase complex in eukaryotes.[9] In E. coli, the homologous enzyme is CmoM.[3][12] The methyl group is donated by S-adenosylmethionine (SAM).

Thiolation by the Ncs6/Urm1 Pathway

The final step in the formation of mcm5s2U is the addition of a sulfur atom at the C2 position of the uridine ring. This 2-thiolation is carried out by the Ncs6/Urm1 pathway.[13]

Biosynthesis pathway of 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U).

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound and its derivatives in RNA.

Synthesis of mcm5U Phosphoramidite (B1245037) for RNA Oligonucleotide Synthesis

The chemical synthesis of RNA oligonucleotides containing mcm5U at specific positions is essential for detailed biophysical and functional studies. This requires the synthesis of an mcm5U phosphoramidite building block.

Methodology: A detailed protocol for the synthesis of mcm5U phosphoramidite has been described.[14] The synthesis typically starts from uridine and involves several protection and modification steps:

-

Protection of Ribose Hydroxyls: The 2'-, 3'-, and 5'-hydroxyl groups of uridine are protected with suitable protecting groups (e.g., TBDMS, DMT).

-

Modification at C5: The C5 position of the uracil (B121893) base is modified to introduce the methoxycarbonylmethyl group. This can be achieved through a multi-step process involving the formation of a 5-carboxymethyluridine intermediate followed by esterification.

-

Phosphitylation: The final step is the introduction of the phosphoramidite moiety at the 3'-hydroxyl group.

The resulting mcm5U phosphoramidite can then be used in standard solid-phase RNA synthesis.[14]

Workflow for the synthesis of mcm5U phosphoramidite.

Mass Spectrometry for the Analysis of mcm5U Modifications

Mass spectrometry (MS) is a powerful technique for the identification and quantification of RNA modifications.

Methodology:

-

RNA Isolation: Isolate total RNA or specific tRNA species from cells.

-

RNA Digestion: The purified RNA is enzymatically digested into single nucleosides using enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.[15]

-

LC-MS/MS Analysis: The resulting mixture of nucleosides is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The modified nucleosides are identified and quantified based on their specific mass-to-charge ratios and fragmentation patterns.[15][16]

In Vitro Translation Assays

In vitro translation assays are used to directly assess the functional consequences of tRNA modifications on protein synthesis.

Methodology:

-

Preparation of Components:

-

Ribosomes: Purify ribosomes from a suitable source (e.g., E. coli or rabbit reticulocytes).

-

tRNAs: Purify or in vitro transcribe the tRNAs of interest, both in their fully modified and hypomodified forms.

-

mRNA: Prepare an mRNA template encoding a reporter protein (e.g., luciferase or GFP).

-

Translation Factors and Amino Acids: Prepare a mixture of all necessary translation factors, amino acids (one of which is typically radiolabeled, e.g., [³⁵S]-methionine), and an energy source (ATP, GTP).[17][18]

-

-

Translation Reaction: Combine all components in a reaction buffer and incubate at the appropriate temperature (e.g., 37°C).

-

Analysis: The amount of synthesized protein is quantified, typically by measuring radioactivity or fluorescence. This allows for a direct comparison of the translational efficiency and fidelity of modified versus unmodified tRNAs.[17]

Workflow for in vitro translation assays.

Conclusion and Future Directions

The 5-methoxycarbonylmethyluridine family of modifications plays a crucial role in ensuring the efficiency and fidelity of protein synthesis. Their impact on tRNA structure directly influences codon recognition and reading frame maintenance. The elucidation of their biosynthetic pathways has provided valuable insights into the complex interplay of enzymes required for post-transcriptional RNA modification.

For researchers in drug development, understanding the role of these modifications and the enzymes that install them opens up new avenues for therapeutic intervention. Targeting tRNA modifying enzymes could represent a novel strategy for modulating protein synthesis in various disease states, including cancer and neurological disorders.

Future research should focus on:

-

High-resolution structural studies of the entire Elongator complex with its tRNA substrate to better understand the mechanism of cm5U formation.

-

The development of specific inhibitors for the enzymes involved in the mcm5U pathway to probe their therapeutic potential.

-

A more detailed quantitative analysis of how the absence of these modifications affects the translation of the entire proteome.

By continuing to unravel the complexities of RNA modifications, we can gain a deeper understanding of fundamental biological processes and develop innovative strategies for treating human diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Modification of tRNALys UUU by Elongator Is Essential for Efficient Translation of Stress mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. researchgate.net [researchgate.net]

- 10. Biochemical and Structural Characterization of Human Core Elongator and Its Subassemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Biosynthesis and functions of sulfur modifications in tRNA [frontiersin.org]

- 14. The AlkB Domain of Mammalian ABH8 Catalyzes Hydroxylation of 5-Methoxycarbonylmethyluridine at the Wobble Position of tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Modomics - A Database of RNA Modifications [genesilico.pl]

- 17. Investigating the consequences of mRNA modifications on protein synthesis using in vitro translation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. polacek.dcbp.unibe.ch [polacek.dcbp.unibe.ch]

Preliminary Studies on 5-Methoxymethyluridine in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxymethyluridine (5-methoxy-2'-deoxyuridine) is a synthetic pyrimidine (B1678525) nucleoside analog. As a member of the 5-substituted deoxyuridine family, it holds potential for investigation as an antiviral and anticancer agent. Preliminary studies on related compounds suggest that the therapeutic effects of these molecules often stem from their ability to interfere with nucleic acid synthesis, leading to the inhibition of cell proliferation and the induction of programmed cell death (apoptosis). This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's activity in cell culture, drawing parallels from closely related analogs to inform future research and development.

Quantitative Data Summary

Table 1: Cytotoxicity of 5-Substituted Deoxyuridine Analogs in Cancer Cell Lines

| Compound | Cell Line | IC50/ID50 | Reference |

| 5-Ethyl-2'-deoxyuridine (5-Et-dUrd) | L1210 (Murine Leukemia) | 1.6 µg/mL | [1] |

| 5-Ethyl-2'-deoxyuridine (5-Et-dUrd) | Raji (Human B-lymphocyte) | 2.9 µg/mL | [1] |

| 5-Hydroxymethyl-2'-deoxyuridine | Human Leukemia Cell Lines (various) | 17-58 µM | [2] |

| 5-Ethynyl-2'-deoxyuridine | MCF-7 (Human Breast Cancer) | 0.4 µM | |

| 5-Ethynyl-2'-deoxyuridine | MDA-MB-231 (Human Breast Cancer) | 4.4 µM | |

| 5-Alkynylfuropyrimidine Derivatives | HeLa (Human Cervical Cancer) | 14-90 µM | |

| 5-Alkynylfuropyrimidine Derivatives | K562 (Human Myelogenous Leukemia) | 9-50 µM |

Table 2: Antiviral Activity of 5-Substituted Deoxyuridine Analogs

| Compound | Virus | Inhibitory Concentration | Antiviral Index | Reference |

| 5-Methoxymethyl-2'-deoxyuridine (MMUdR) | Herpes Simplex Virus Type 1 (HSV-1) | 2-4 µg/mL | >250 | [3] |

| 5-(1-methoxy-2-iodoethyl)-2'-deoxyuridine | Herpes Simplex Virus Type 1 (HSV-1) | ID50 = 0.1 µg/mL | Not Reported |

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound in cell culture are not explicitly published. However, based on standard methodologies for testing nucleoside analogs, a general workflow can be proposed.

General Experimental Workflow for In Vitro Evaluation

Caption: A generalized workflow for the in-vitro evaluation of this compound.

Key Experimental Methodologies

-

Cell Culture:

-

Select a panel of relevant cancer cell lines (e.g., breast, colon, lung).

-

Culture cells in appropriate media and conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO2).

-

Maintain cells in the exponential growth phase for experiments.

-

-

Cytotoxicity Assay (e.g., MTT Assay):

-

Seed cells in 96-well plates at a predetermined density.

-

After 24 hours, treat cells with a serial dilution of this compound.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT reagent and incubate to allow for formazan (B1609692) crystal formation.

-

Solubilize the formazan crystals and measure the absorbance to determine cell viability.

-

Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

-

-